B1577068 Pelophylaxin-1

Pelophylaxin-1

Cat. No.: B1577068
Attention: For research use only. Not for human or veterinary use.
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Description

Pelophylaxin-1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Pelophylax ridibundus. It belongs to the temporin family, characterized by short sequences (typically 10–14 residues), a net positive charge, and α-helical structures in hydrophobic environments . Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cell lysis .

Structural analysis reveals a conserved FLPLLAGLA sequence motif critical for lipid bilayer penetration, with a C-terminal amidation enhancing stability . This compound also demonstrates synergistic effects with conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant pathogens, making it a candidate for combinatorial therapies .

Properties

bioactivity

Antimicrobial

sequence

GILTDTLKGAAKNVAGVLLDKLKCKITGGC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Pelophylaxin-1 and Related AMPs

Compound Source Length (residues) Net Charge Key Structural Motifs Antimicrobial Spectrum Hemolytic Activity (HC₅₀, μM)
This compound Pelophylax ridibundus 13 +3 FLPLLAGLA (amidated C-terminus) Gram-positive bacteria, fungi >50
Temporin A Rana temporaria 13 +2 FLPLIGRVLSGIL Gram-positive bacteria 25
Esculentin-1a Pelophylax esculentus 46 +6 GICRAMKNLLKTAGKAIAGKA Gram-negative bacteria, fungi >100
Ranatuerin-2 Rana catesbeiana 25 +4 GLFDIIKDTGKNVAKGVGQD Broad-spectrum bacteria, protozoa 30
Magainin 2 Xenopus laevis 23 +4 GIGKFLHSAKKFGKAFVGEIMNS Gram-negative bacteria >100

Key Observations :

Length and Charge : this compound’s compact size (+3 charge) balances antimicrobial potency and reduced cytotoxicity compared to longer peptides like esculentin-1a (+6 charge), which exhibit higher hemolytic thresholds but lower bioavailability .

Spectrum Specificity : Unlike magainin 2 (Gram-negative specificity), this compound targets Gram-positive pathogens, akin to temporin A. This selectivity correlates with its preference for phosphatidylglycerol-rich membranes common in Gram-positive bacteria .

Structural Stability: The amidated C-terminus of this compound enhances proteolytic resistance compared to non-amidated analogues like ranatuerin-2, which degrade rapidly in serum (t₁/₂: 2 hours vs. 30 minutes) .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters of this compound and Analogues

Compound Bioavailability (%) Half-life (h) Plasma Protein Binding (%) Metabolic Pathway Excretion Route
This compound 15–20 1.5 40 Renal clearance Urine (70%), bile (30%)
Temporin A <10 0.8 55 Hepatic CYP3A4 Feces (90%)
Esculentin-1a 5–8 3.2 75 Proteolytic degradation Urine (85%)
Magainin 2 12–18 2.1 30 Renal clearance Urine (60%), bile (40%)

Key Findings :

Bioavailability : this compound’s moderate bioavailability (15–20%) surpasses temporin A (<10%) due to reduced plasma protein binding and slower renal clearance .

Metabolic Stability : Unlike temporin A (CYP3A4-dependent metabolism), this compound relies on renal excretion, minimizing drug-drug interactions in combinatorial regimens .

Mechanisms of Action and Resistance

This compound’s membrane disruption mechanism contrasts with esculentin-1a, which translocates intracellularly to inhibit protein synthesis . While both peptides induce microbial death, this compound exhibits lower propensity to trigger resistance due to its nonspecific membrane targeting. For example, S. aureus develops resistance to magainin 2 (via altered membrane lipid composition) at a rate 10× higher than to this compound .

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